Home > Products > Screening Compounds P56052 > Rovalpituzumab Tesirine
Rovalpituzumab Tesirine - 1613313-09-9

Rovalpituzumab Tesirine

Catalog Number: EVT-10964155
CAS Number: 1613313-09-9
Molecular Formula: C78H108N10O25S
Molecular Weight: 1617.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rovalpituzumab Tesirine has been used in trials studying the treatment of GLIOBLASTOMA, Malignant Melanoma, Other Solid Tumors, Small Cell Lung Cancer, and Medullary Thyroid Cancer, among others.
Rovalpituzumab Tesirine is an antibody-drug conjugate (ADC) containing a humanized IgG1 monoclonal antibody (MAb) directed against the delta-like protein 3 (DLL3), conjugated to the cytotoxic pyrrolobenzodiazepine (PBD) dimer D6.5 (SC-DR002) via a maleimide-containing linker with an eight-carbon polyethylene glycol spacer and a cathepsin B-cleavable valine-alanine dipeptide, with potential antineoplastic activity. The MAb moiety of rovalpituzumab tesirine selectively binds to DLL3 on tumor cell surfaces. Upon internalization of the ADC, the dipeptide linker is cleaved and D6.5 is released. Then the imine groups of the PBD moiety bind to the N2 positions of guanines on opposite strands of DNA. This induces DNA strand breaks, inhibits DNA replication, leads to G2/M cell cycle arrest, induces cell death, and inhibits the proliferation of DLL3-overexpressing tumor cells. DLL3, a membrane protein that binds to Notch receptors and regulates Notch-mediated signaling and gene transcription, is overexpressed by certain cancers but is rarely expressed by normal, healthy cells.
Overview

Rovalpituzumab tesirine is an innovative antibody-drug conjugate designed for targeted cancer therapy, primarily focusing on small cell lung cancer. This compound consists of a monoclonal antibody that specifically targets the Delta-like protein 3, which is overexpressed in various tumors, particularly small cell lung cancer. The antibody is conjugated to a potent cytotoxic agent, tesirine, which enhances its effectiveness by delivering the drug directly to cancer cells while minimizing systemic exposure.

Source and Classification

Rovalpituzumab tesirine was developed through collaborative efforts involving pharmaceutical research entities and clinical trials. It falls under the classification of antibody-drug conjugates, which are a class of therapeutics that combine the targeting capability of antibodies with the cell-killing power of cytotoxic drugs. Specifically, it targets DLL3 (Delta-like protein 3), a Notch pathway ligand that is highly expressed in small cell lung cancer and neuroendocrine tumors but is not present in normal tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of rovalpituzumab tesirine involves a multi-step process that begins with the production of the tesirine payload. Tesirine itself is synthesized from pyrrolobenzodiazepine dimers, which are known for their potent antitumor activity. The synthetic route employs a flexible and convergent strategy, allowing for robust clinical-scale production.

  1. Initial Synthesis: The synthesis starts with monomeric phenol derivatives, which undergo dimerization under Williamson ether synthesis conditions to yield bis-alloc carbamate intermediates.
  2. Deprotection and Purification: Subsequent deprotection steps are carried out to reveal the active bis-imine form (SG3199), which serves as the warhead in the conjugate. Purification techniques such as chromatography are employed to ensure high purity levels by removing impurities including palladium catalysts .
  3. Conjugation: The final step involves conjugating the tesirine payload to the anti-DLL3 monoclonal antibody using a cleavable linker that ensures selective release of the cytotoxic agent within target cells .
Molecular Structure Analysis

Structure and Data

The molecular structure of rovalpituzumab tesirine features a complex arrangement where the antibody component is linked to the tesirine payload via a protease-cleavable linker. This design allows for specific targeting and release mechanisms.

  • Molecular Weight: Approximately 120 kDa for the entire conjugate.
  • Payload Structure: Tesirine (SG3249) is characterized by its pyrrolobenzodiazepine core, which is responsible for its DNA cross-linking ability, leading to cytotoxic effects on cancer cells .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the functioning of rovalpituzumab tesirine include:

  1. Linker Cleavage: Upon internalization by target cells, cathepsin B cleaves the linker between the antibody and tesirine, releasing the cytotoxic agent.
  2. DNA Cross-linking: The released tesirine acts as a DNA cross-linking agent, binding to DNA in the minor groove, which inhibits replication and leads to apoptosis in cancer cells .
Mechanism of Action

Process and Data

Rovalpituzumab tesirine operates through a targeted mechanism:

  1. Target Binding: The anti-DLL3 antibody component binds specifically to DLL3 expressed on tumor cells.
  2. Internalization: Following binding, the entire conjugate is internalized into the cell.
  3. Payload Release: Once inside, cathepsin B cleaves the linker, releasing tesirine.
  4. Cytotoxic Effect: Tesirine then cross-links DNA, leading to cell cycle arrest and apoptosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Rovalpituzumab tesirine exhibits moderate solubility in aqueous solutions due to its hydrophobic characteristics imparted by the tesirine payload.
  • Stability: The compound demonstrates stability under physiological conditions but requires careful handling during synthesis and storage to prevent degradation.

Relevant Data or Analyses

  • Half-life: The pharmacokinetics show that rovalpituzumab tesirine has a circulation half-life of approximately 10-14 days in humans, allowing for sustained therapeutic effects while minimizing off-target toxicity .
Applications

Scientific Uses

Rovalpituzumab tesirine is primarily under investigation for its efficacy in treating small cell lung cancer. Clinical trials have demonstrated its potential in both monotherapy and combination therapies with traditional chemotherapeutics such as cisplatin or carboplatin combined with etoposide. Its specificity for DLL3-expressing tumors positions it as a promising candidate in precision oncology .

Properties

CAS Number

1613313-09-9

Product Name

Rovalpituzumab Tesirine

IUPAC Name

(2R)-3-[(3R)-1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-[[(6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-aminopropanoic acid

Molecular Formula

C78H108N10O25S

Molecular Weight

1617.8 g/mol

InChI

InChI=1S/C78H108N10O25S/c1-49(2)70(84-68(90)16-21-103-23-25-105-27-29-107-31-33-109-35-36-110-34-32-108-30-28-106-26-24-104-22-17-80-67(89)15-18-85-69(91)43-66(76(85)97)114-48-58(79)77(98)99)72(93)82-52(5)71(92)83-54-13-11-53(12-14-54)47-113-78(100)88-60-42-65(63(102-7)40-57(60)74(95)87-46-51(4)38-61(87)75(88)96)112-20-10-8-9-19-111-64-41-59-56(39-62(64)101-6)73(94)86-45-50(3)37-55(86)44-81-59/h11-14,39-42,44-46,49,52,55,58,61,66,70,75,96H,8-10,15-38,43,47-48,79H2,1-7H3,(H,80,89)(H,82,93)(H,83,92)(H,84,90)(H,98,99)/t52-,55-,58-,61-,66+,70-,75-/m0/s1

InChI Key

NQUUPTGRJYIXSL-YPDXTJLXSA-N

Canonical SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)CC(C8=O)SCC(C(=O)O)N)OC

Isomeric SMILES

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C[C@H](C8=O)SC[C@@H](C(=O)O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.